molecular formula C21H20BrN3O2 B11346402 4-[1-(2-bromoprop-2-en-1-yl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one

4-[1-(2-bromoprop-2-en-1-yl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B11346402
M. Wt: 426.3 g/mol
InChI Key: FMYGMTYPGHIIBN-UHFFFAOYSA-N
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Description

4-[1-(2-BROMOPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]-1-(4-METHOXYPHENYL)PYRROLIDIN-2-ONE is a complex organic compound that features a benzodiazole ring, a methoxyphenyl group, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2-BROMOPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]-1-(4-METHOXYPHENYL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzodiazole Ring: Starting from o-phenylenediamine, the benzodiazole ring is formed through a cyclization reaction with an appropriate carboxylic acid derivative.

    Introduction of the Bromoprop-2-en-1-yl Group: This step involves the alkylation of the benzodiazole ring with 2-bromoprop-2-en-1-yl bromide under basic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Pyrrolidinone Moiety: The final step involves the cyclization of the intermediate product to form the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[1-(2-BROMOPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]-1-(4-METHOXYPHENYL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the bromoprop-2-en-1-yl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

4-[1-(2-BROMOPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]-1-(4-METHOXYPHENYL)PYRROLIDIN-2-ONE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[1-(2-BROMOPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]-1-(4-METHOXYPHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bromoprop-2-en-1-yl group may facilitate the formation of covalent bonds with target proteins, leading to inhibition or activation of their function. The benzodiazole and methoxyphenyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[1-(2-BROMOPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]-1-(4-HYDROXYPHENYL)PYRROLIDIN-2-ONE
  • 4-[1-(2-BROMOPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]-1-(4-CHLOROPHENYL)PYRROLIDIN-2-ONE
  • 4-[1-(2-BROMOPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]-1-(4-NITROPHENYL)PYRROLIDIN-2-ONE

Uniqueness

The uniqueness of 4-[1-(2-BROMOPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]-1-(4-METHOXYPHENYL)PYRROLIDIN-2-ONE lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxy group enhances its solubility and potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H20BrN3O2

Molecular Weight

426.3 g/mol

IUPAC Name

4-[1-(2-bromoprop-2-enyl)benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C21H20BrN3O2/c1-14(22)12-25-19-6-4-3-5-18(19)23-21(25)15-11-20(26)24(13-15)16-7-9-17(27-2)10-8-16/h3-10,15H,1,11-13H2,2H3

InChI Key

FMYGMTYPGHIIBN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=C)Br

Origin of Product

United States

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